![molecular formula C17H17ClN2O2 B5563738 N'-(2-chlorobenzylidene)-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5563738.png)
N'-(2-chlorobenzylidene)-2-(4-ethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
N'-(2-chlorobenzylidene)-2-(4-ethylphenoxy)acetohydrazide and related compounds are synthesized through a series of chemical reactions involving the condensation of appropriate aldehydes with phenoxy acetohydrazides. For instance, compounds within this category have been prepared through reactions involving ethyl 2-(4-chloro-3-methylphenoxy) acetate and various aromatic aldehydes to yield respective acetamide derivatives, which are further processed to form the desired hydrazide compounds (Fuloria et al., 2009).
Molecular Structure Analysis
The molecular structure of N'-(2-chlorobenzylidene)-2-(4-ethylphenoxy)acetohydrazide derivatives has been studied using techniques such as X-ray diffraction. These studies reveal that the compounds often crystallize in monoclinic crystal systems and exhibit trans configurations with respect to the C=N double bonds. The crystal structures are stabilized by N–H⋯O hydrogen bonds and weak π⋯π interactions, indicating a complex network of intermolecular interactions that contribute to the stability of the crystal structure (Zhou & Ma, 2012).
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds derived from acetohydrazide, such as those synthesized through reactions with different aromatic aldehydes, have been evaluated for their antimicrobial and antifungal activities. These studies involved the synthesis of novel imines and thiazolidinones, indicating their potential application in developing new antimicrobial agents (Fuloria et al., 2009).
Nonlinear Optical Materials
Hydrazones derived from acetohydrazide, characterized for their nonlinear optical properties, highlight the potential of such compounds in optical device applications, including optical limiters and switches. This research demonstrates the application of these compounds in the field of photonics and materials science (Naseema et al., 2010).
Analgesic and Anti-inflammatory Activities
The synthesis and evaluation of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives from acetohydrazide precursors have shown promising analgesic and anti-inflammatory activities. This suggests potential therapeutic applications for pain and inflammation management (Dewangan et al., 2015).
Corrosion Inhibition
Acetohydrazide derivatives have been investigated for their role as corrosion inhibiting agents, offering environmentally friendly solutions for metal protection. This research underscores the application of such compounds in materials science and engineering to enhance the lifespan and durability of metals (Singh et al., 2021).
properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-13-7-9-15(10-8-13)22-12-17(21)20-19-11-14-5-3-4-6-16(14)18/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJGVKTUWDSAKZ-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.